

Application Notes: The Use of Tamra-peg8-cooh in Fluorescence Microscopy

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Compound of Interest

Compound Name: Tamra-peg8-cooh

Cat. No.: B12364146

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Introduction

Tamra-peg8-cooh is a high-performance fluorescent labeling reagent designed for the covalent modification of biomolecules. It features three key components:

- **TAMRA (Carboxytetramethylrhodamine):** A bright, photostable orange-red fluorophore widely used in fluorescence microscopy and FRET applications.[1][2]
- **PEG8 (Polyethylene Glycol, 8 units):** A hydrophilic, flexible spacer arm. The PEG linker enhances the water solubility of the conjugate, reduces the risk of aggregation, and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving the molecule's biological activity.
- **COOH (Carboxylic Acid):** A terminal carboxyl group that serves as a reactive handle. Following activation, it can be covalently coupled to primary amine groups (-NH₂) present on proteins, antibodies, peptides, or amino-modified oligonucleotides.[3]

This combination makes **Tamra-peg8-cooh** an ideal tool for creating custom fluorescent probes for a variety of applications, including immunofluorescence, live-cell imaging, and flow cytometry.

Data Presentation

Photophysical and Chemical Properties of TAMRA

The quantitative properties of the TAMRA fluorophore are essential for designing fluorescence experiments, including the selection of appropriate laser lines and filter sets.

Property	Value
Excitation Maximum (λ_{ex})	~552 - 556 nm[1][4]
Emission Maximum (λ_{em})	~578 - 580 nm
Molar Extinction Coefficient (ϵ)	~84,000 - 95,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	~0.1
Reactive Group	Carboxylic Acid (-COOH)
Reactivity Target	Primary Amines (-NH ₂) (after activation)
Common Solvents	DMSO, DMF

Experimental Protocols

Protocol 1: Covalent Conjugation of Tamra-peg8-cooh to a Protein/Antibody

The carboxylic acid group on **Tamra-peg8-cooh** must first be activated to a reactive ester using EDC and NHS chemistry to enable conjugation to primary amines on a target protein.

Materials:

- Protein or antibody to be labeled (in an amine-free buffer like PBS or MES)
- Tamra-peg8-cooh**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

- Coupling Buffer (e.g., 1X PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25 desalting column)
- Anhydrous DMSO or DMF

Procedure:

- Reagent Preparation:
 - Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of **Tamra-peg8-cooh** in anhydrous DMSO.
 - Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
- Activation of **Tamra-peg8-cooh**:
 - In a microcentrifuge tube, combine **Tamra-peg8-cooh** with a 5-fold molar excess of both EDC and NHS.
 - Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Protein Preparation:
 - Dissolve the protein/antibody in Coupling Buffer at a concentration of 2-5 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).
- Conjugation Reaction:
 - Add the activated **Tamra-peg8-cooh** solution to the protein solution. A typical starting molar ratio is 10-20 moles of dye per mole of protein.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching:
 - Add Quenching Buffer (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
- Purification:
 - Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with 1X PBS.
 - Collect the first colored fraction, which contains the TAMRA-labeled protein.
- Characterization (Optional):
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

Protocol 2: Indirect Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a TAMRA-conjugated secondary antibody to visualize a target protein.

Materials:

- Cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS

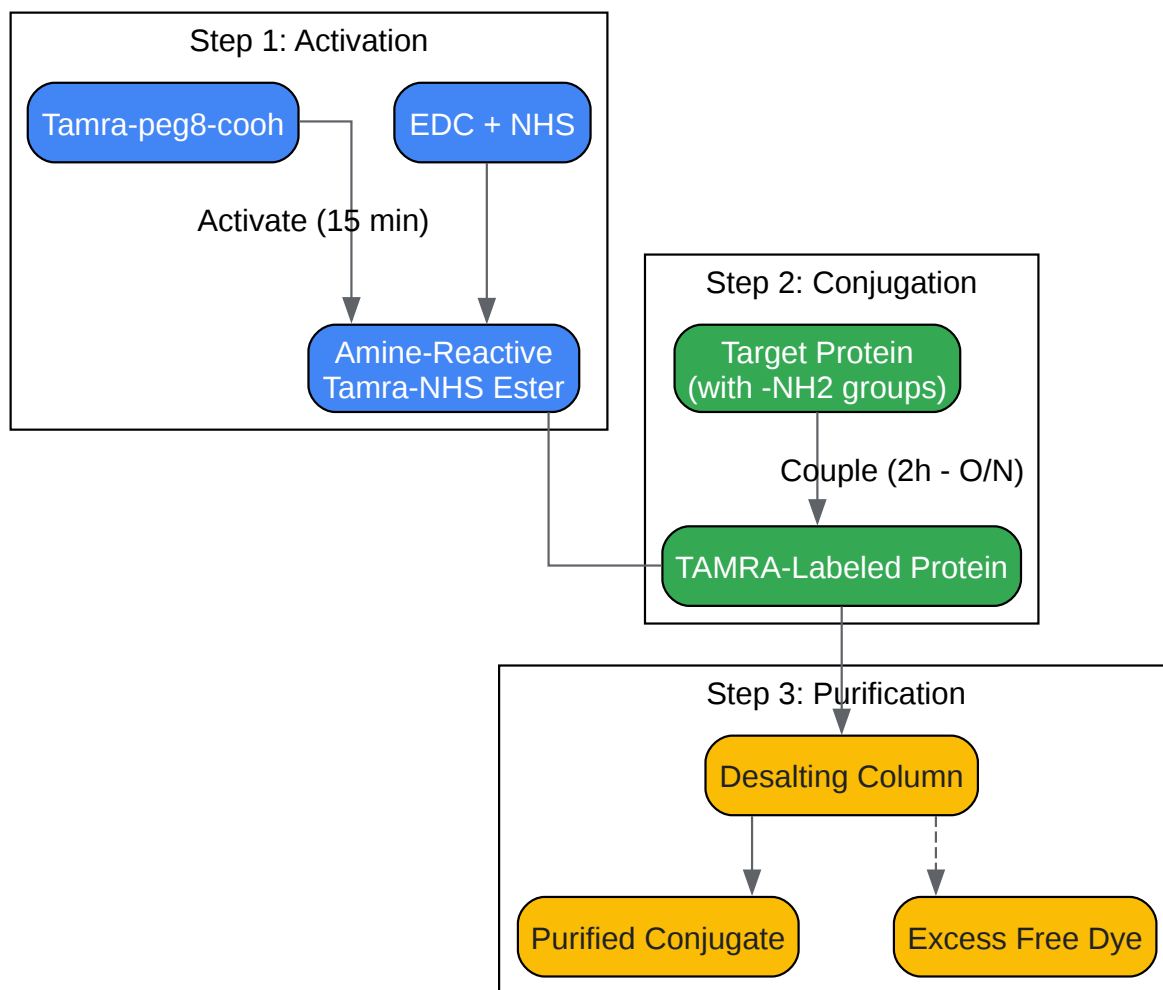
- Primary Antibody (specific to the target protein)
- TAMRA-conjugated Secondary Antibody (against the host species of the primary antibody)
- Antifade Mounting Medium (with or without DAPI for nuclear counterstaining)
- Fluorescence Microscope with appropriate filter sets for TAMRA (e.g., TRITC/Rhodamine channel)

Procedure:

- Cell Culture and Fixation:
 - Wash cells twice with PBS.
 - Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:
 - Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash three times with PBS for 5 minutes each.

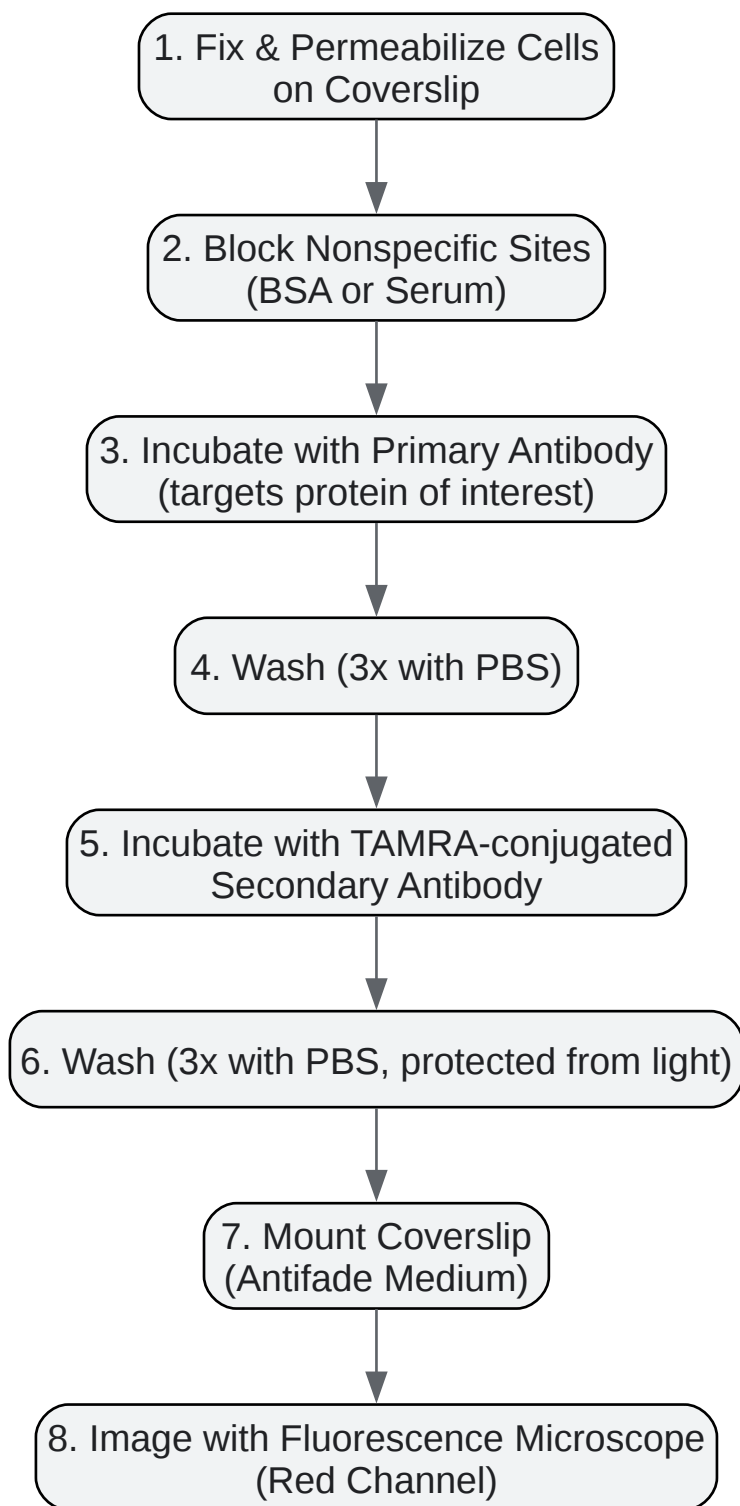
- Secondary Antibody Incubation:
 - Dilute the TAMRA-conjugated secondary antibody in Blocking Buffer.
 - Incubate the coverslips for 1 hour at room temperature, protected from light.
 - Wash three times with PBS for 5 minutes each, protected from light.
- Mounting and Imaging:
 - Mount the coverslips onto glass slides using a drop of antifade mounting medium.
 - Seal the edges of the coverslip to prevent drying.
 - Image the slides using a fluorescence microscope equipped with filters appropriate for TAMRA (red channel) and DAPI (blue channel, if used).

Visualizations



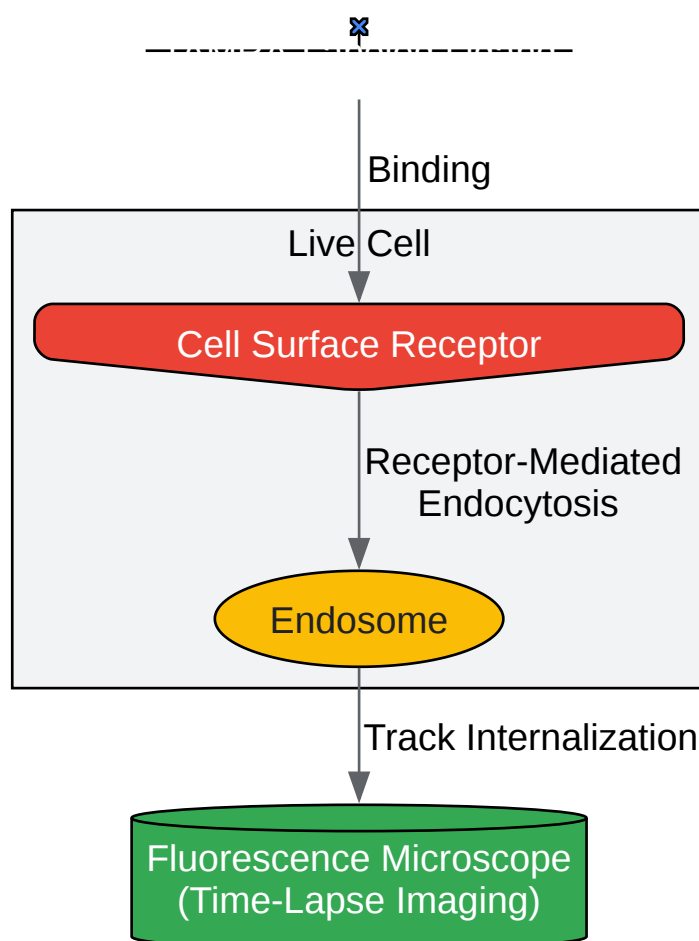
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Caption: Workflow for conjugating **Tamra-peg8-cooh** to a target protein.



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Caption: Workflow for indirect immunofluorescence staining.



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Caption: Conceptual pathway for tracking receptor internalization.

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